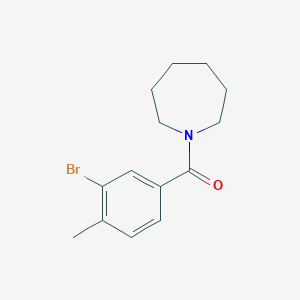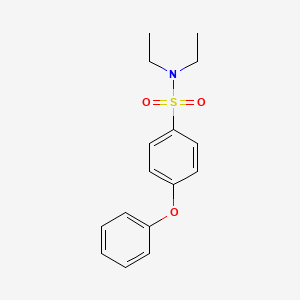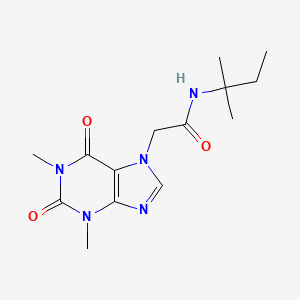![molecular formula C16H18ClN3OS B5705744 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. CCT018159 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
Mécanisme D'action
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. By inhibiting PDK1, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have anti-inflammatory properties, and may have potential applications in other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has several advantages as a research tool. It is a highly specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in cancer and other diseases. However, like all small molecule inhibitors, it has limitations in terms of its selectivity and potential off-target effects. Researchers must carefully consider these limitations when designing experiments using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Orientations Futures
There are several potential future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea. One area of interest is the development of more selective inhibitors of PDK1, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the identification of biomarkers that can be used to predict response to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea therapy. Finally, there is potential for the development of combination therapies that target multiple signaling pathways in cancer cells.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with cyclohexylisocyanate to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of cancer. In addition to its anti-cancer properties, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has also been shown to have potential applications in diabetes and other diseases.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKPBGCGDDWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)